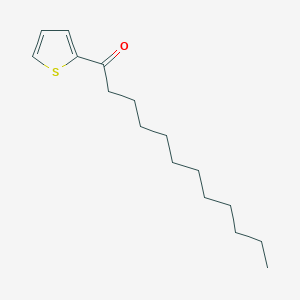
1-Thiophen-2-yldodecan-1-one
Description
1-Thiophen-2-yldodecan-1-one (CAS: 13679-75-9) is a thiophene-derived ketone featuring a 12-carbon alkyl chain (dodecanoyl group) attached to the 2-position of a thiophene ring. This compound is synthesized via Friedel-Crafts acylation, where thiophene reacts with dodecanoyl chloride in the presence of a Lewis acid catalyst such as anhydrous zinc(II) chloride. The reaction typically proceeds in benzene, achieving high yields (e.g., 90.3% for its C16 analog) with recyclable solvents, making the method industrially viable . The compound serves as a critical intermediate in organic synthesis, particularly for producing 2-alkyl thiophenes used in materials science and pharmaceuticals. Its structure combines the electron-rich aromaticity of thiophene with the hydrophobic alkyl chain, influencing both reactivity and physical properties.
Properties
CAS No. |
6790-19-8 |
|---|---|
Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-thiophen-2-yldodecan-1-one |
InChI |
InChI=1S/C16H26OS/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3 |
InChI Key |
PYUCCIPSJSOPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Efficient Synthesis : The C16 analog’s high yield (90.3%) highlights the robustness of Friedel-Crafts acylation for long-chain thiophene ketones .
- Structural Uniformity : Consistent S–C bond lengths across analogs suggest minimal electronic perturbation by alkyl chains .
- Data Limitations : Melting points, solubility, and reaction kinetics for the C12 and C3 analogs are underreported, warranting further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


